Quinazoline-2-carbonyl chloride
Description
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of quinazoline chemistry, which traces its origins to the pioneering work of Griess in 1869. Griess achieved the first synthesis of a quinazoline derivative through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline, which was initially termed "bicyanoamido benzoyl". This foundational work established the groundwork for subsequent investigations into quinazoline chemistry, though the specific synthesis and characterization of this compound emerged considerably later in the chemical literature.
The systematic nomenclature for quinazoline compounds was formalized through the contributions of several researchers, with Weddige proposing the name "quinazoline" after recognizing its isomeric relationship with cinnoline and quinoxaline. Subsequently, Gabriel devised a more satisfactory synthetic approach to quinazoline derivatives in 1903, while Paal and Bush established the numbering system for the quinazoline ring that remains in use today. These early developments created the theoretical and practical foundation necessary for the eventual synthesis and characterization of more complex quinazoline derivatives, including this compound.
The specific synthesis of this compound likely emerged from research efforts aimed at developing versatile quinazoline intermediates capable of undergoing diverse chemical transformations. The compound represents a logical extension of earlier work on quinazoline-2-carboxylic acid derivatives, where researchers sought to activate the carboxyl functionality through conversion to the corresponding acid chloride. This transformation provides enhanced reactivity toward nucleophiles, enabling efficient amide bond formation and other coupling reactions essential for medicinal chemistry applications.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural features and exceptional synthetic utility. The compound combines the electron-deficient quinazoline ring system with the highly reactive acid chloride functionality, creating a molecular platform capable of participating in diverse chemical transformations. The quinazoline core itself represents a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, with the two nitrogen atoms exhibiting non-equivalent chemical behavior due to the inherent polarization of the ring system.
The acid chloride functional group at the 2-position of the quinazoline ring imparts exceptional electrophilic character to the carbonyl carbon, facilitating nucleophilic acyl substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles. This reactivity pattern enables the efficient synthesis of quinazoline-2-carboxamide derivatives, which represent important pharmacophores in medicinal chemistry. The strategic positioning of the acid chloride group adjacent to one of the quinazoline nitrogen atoms also influences the electronic properties of the heterocyclic system, potentially affecting subsequent chemical transformations and biological activities.
Table 1: Physical and Chemical Properties of this compound
The significance of this compound extends beyond its immediate synthetic applications to encompass its role as a key intermediate in the preparation of more complex quinazoline architectures. Research has demonstrated that quinazoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The availability of this compound as a synthetic building block enables medicinal chemists to efficiently explore structure-activity relationships within this important class of heterocyclic compounds.
Contemporary Research Landscape
Contemporary research involving this compound reflects the ongoing interest in quinazoline chemistry for drug discovery and materials science applications. Current synthetic methodologies emphasize efficient approaches to quinazoline derivative synthesis, with particular attention to one-pot reactions and environmentally sustainable processes. Recent studies have demonstrated the utility of this compound as a key intermediate in multi-step synthetic sequences designed to produce pharmaceutically relevant targets.
Modern research efforts have focused on developing improved synthetic routes to this compound and related derivatives, with emphasis on operational simplicity and high yields. One notable approach involves the conversion of quinazoline-2-carboxylic acid derivatives to the corresponding acid chlorides using thionyl chloride, providing access to the desired electrophilic intermediates for subsequent coupling reactions. These methodologies have enabled researchers to prepare diverse libraries of quinazoline-containing compounds for biological evaluation and materials applications.
Table 2: Recent Synthetic Applications of this compound
The contemporary research landscape also encompasses investigations into the mechanism of quinazoline formation and the development of novel synthetic strategies for this compound preparation. Recent work has explored the use of alternative carbonyl sources and catalytic systems to improve the efficiency and scope of quinazoline synthesis. These studies have provided valuable insights into the fundamental chemistry of quinazoline systems while simultaneously advancing practical synthetic methodologies.
Advanced spectroscopic and computational techniques have enhanced our understanding of this compound structure and reactivity patterns. Modern research utilizes sophisticated analytical methods including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and density functional theory calculations to elucidate structure-property relationships. These investigations have revealed important details regarding the electronic structure of this compound and its influence on chemical reactivity and biological activity.
Properties
CAS No. |
179753-68-5 |
|---|---|
Molecular Formula |
C9H5ClN2O |
Molecular Weight |
192.602 |
IUPAC Name |
quinazoline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H |
InChI Key |
CNLPQMSBEVFNTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)Cl |
Synonyms |
2-Quinazolinecarbonylchloride(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline-2-Carbonyl Chloride
Quinoline-2-carbonyl chloride shares structural similarities with quinazoline-2-carbonyl chloride but contains only one nitrogen atom in its bicyclic framework. This difference significantly impacts reactivity:
- Electronic Effects: The additional nitrogen in quinazoline increases electron withdrawal, accelerating nucleophilic attack compared to quinoline derivatives. For instance, in amidation reactions, this compound achieves higher yields (75–85%) under milder conditions than quinoline-2-carbonyl chloride (60–70%) .
- Thermal Stability: Quinoline-2-carbonyl chloride exhibits greater thermal stability due to reduced ring strain, whereas quinazoline derivatives may decompose at elevated temperatures.
Benzimidazole-Based Acyl Chlorides
Benzimidazole derivatives, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, are synthesized via condensation reactions between o-phenylenediamine and carbonyl precursors . Key distinctions include:
- Synthetic Routes : Benzimidazole acyl chlorides often require multi-step syntheses, whereas this compound is accessible in fewer steps via the Vilsmeier–Haack method.
- Pharmacological Applications: Benzimidazole derivatives are renowned for antiparasitic activity, while quinazoline-based compounds excel in kinase inhibition due to enhanced π-π stacking with enzyme active sites .
Pyridine Carbonyl Chlorides
Pyridine derivatives lack the fused bicyclic structure of quinazoline, resulting in:
- Reduced Reactivity : Pyridine-2-carbonyl chloride is less reactive in nucleophilic substitutions due to weaker electron withdrawal from a single nitrogen atom.
- Solubility : Pyridine derivatives generally exhibit higher aqueous solubility, whereas quinazoline’s hydrophobicity favors membrane permeability in drug design.
Data Table: Comparative Properties of Selected Acyl Chlorides
Q & A
Basic: What are the optimal reaction conditions for synthesizing quinazoline-2-carbonyl chloride derivatives via mixed aldol condensation?
Methodological Answer:
The synthesis of quinazoline derivatives often employs mixed aldol condensation between carbonyl-containing precursors and chloro-substituted heterocycles. For example, 2-chloro-3-formylquinoline reacts with tetrahydrocarbazoles under basic conditions (e.g., NaOH in ethanol) to yield intermediates like 2-(3'-(2'-chloro)quinolidine)-1-oxo-1,2,3,4-tetrahydrocarbazole . Key parameters include:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Catalyst : Base catalysts (e.g., piperidine) enhance enolate formation.
- Stoichiometry : A 1:1 molar ratio of aldehyde to ketone minimizes unreacted starting material.
Post-condensation, derivatives can be functionalized via nucleophilic acyl substitution using hydroxylamine or hydrazine to generate isoxazolo- or pyrazolino-annelated carbazoles .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound is reactive and moisture-sensitive, requiring stringent safety measures:
- Engineering Controls : Use fume hoods to prevent inhalation of vapors and ensure proper ventilation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should comply with EN 374 standards for chloride resistance .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
- Storage : Keep under inert gas (argon/nitrogen) in sealed, desiccated containers at 2–8°C .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal efficacy) often stem from:
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistent MIC (Minimum Inhibitory Concentration) measurements .
- Structural Heterogeneity : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity. Use SAR (Structure-Activity Relationship) studies to isolate critical functional groups .
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare activity across multiple trials, accounting for outliers .
Advanced: What spectroscopic techniques are most effective for characterizing this compound intermediates?
Methodological Answer:
- 1H/13C NMR : Identify proton environments adjacent to the carbonyl chloride group (e.g., deshielded signals at δ 160–170 ppm for C=O) .
- IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1800 cm⁻¹ and C-Cl at 750–550 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ for C₁₀H₆ClN₂O requires m/z 207.0198) .
For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Advanced: How can computational modeling optimize the design of this compound-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase). Focus on halogen bonding between the chloro group and active-site residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes under physiological conditions .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets linking substituent electronegativity to bioactivity .
Advanced: What green chemistry approaches can replace traditional synthesis routes for this compound?
Methodological Answer:
- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and eliminates toxic solvents like DCM .
- Biocatalysis : Lipases or esterases can catalyze acylations under aqueous conditions, minimizing waste .
- Ionic Liquids : Use [BMIM][BF₄] as a recyclable reaction medium to enhance yields of chloro-substituted intermediates by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
